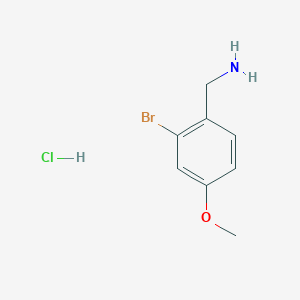

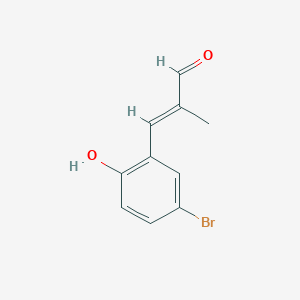

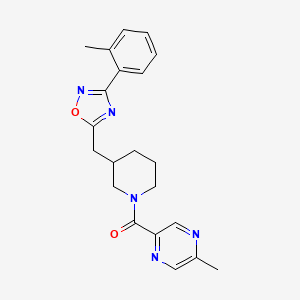

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

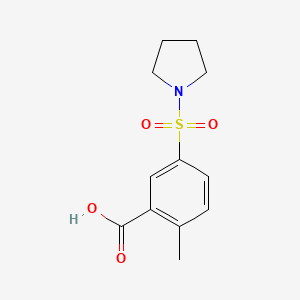

The compound “(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal” is a brominated phenolic compound with an aldehyde group and a methyl group on a propene backbone. The presence of the bromine atom, hydroxyl group, and aldehyde group suggests that this compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar phenyl ring due to the sp2 hybridization of the carbon atoms. The bromine atom would be ortho to the hydroxyl group, and the aldehyde group would be attached to a carbon atom in the propene backbone .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromine atom, hydroxyl group, and aldehyde group. For instance, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .

Applications De Recherche Scientifique

Palladium-catalyzed Arylation

A study demonstrated the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in unique multiple arylations via successive C-C and C-H bond cleavages. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's reactivity and potential in synthetic organic chemistry (H. Wakui et al., 2004).

Thermotropic Liquid Crystalline Dendrimeric Polymer

Research into the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers involved the use of related bromophenols. These compounds were used to create model polyethers exhibiting enantiotropic nematic mesophases, contributing to the development of new materials with potential applications in displays and other electro-optical devices (V. Percec & M. Kawasumi, 1992).

Antiviral and Antibacterial Activities

A study on the synthesis, characterization, X-ray structure, and biological activities of C-5-bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene revealed significant antiviral activity against HSV-1 and weak antibacterial activity against Gram-positive bacteria. This indicates the potential for designing new antiviral and antibacterial agents based on bromophenol derivatives (Hamza M. Abosadiya et al., 2013).

Electrolytic Functionalization in Alcohols

Electrolysis of conjugated arylolefins in the presence of alkali metal halides in alcohols led to the formation of 1-aryl-2-bromoketals, showcasing a method for the functionalization of olefins. This process highlights the versatility of bromophenol derivatives in synthetic chemistry and their potential in creating valuable intermediates for further chemical transformations (M. N. Elinson et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOUVBVZTFVUGW-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=CC(=C1)Br)O)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)

![6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)